molecular formula C16H17N3O3 B5174353 N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide

N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide

Cat. No. B5174353
M. Wt: 299.32 g/mol
InChI Key: HUXHMXCBMNMZFK-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide, also known as MI-2, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapeutic. MI-2 is a member of the isonicotinamide family of compounds and has been shown to selectively target the MALT1 protein, which is involved in the activation of NF-κB signaling pathways.

Mechanism of Action

N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide selectively targets MALT1 by binding to a specific site on the protein. This binding prevents the cleavage of specific substrates by MALT1, which are required for the activation of NF-κB signaling pathways. As a result, the activity of NF-κB is inhibited, leading to the induction of apoptosis and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has been shown to have a number of biochemical and physiological effects in preclinical models of cancer. In addition to its ability to inhibit the activity of MALT1 and NF-κB signaling, N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has also been shown to induce DNA damage and activate the p53 pathway. This leads to the induction of apoptosis and inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide is its specificity for MALT1, which allows for selective inhibition of NF-κB signaling in cancer cells. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has some limitations for lab experiments, including its relatively low potency and solubility. These limitations may make it difficult to achieve therapeutic concentrations in vivo.

Future Directions

There are several future directions for research on N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide. One area of interest is the development of more potent and selective MALT1 inhibitors. Another area of interest is the exploration of the potential of N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide in combination with other cancer therapeutics, such as chemotherapy or immunotherapy. Additionally, there is interest in exploring the potential of N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide in other diseases beyond cancer, such as inflammatory and autoimmune diseases. Finally, there is interest in developing N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide as a diagnostic tool for the detection of MALT1 activity in cancer cells.

Synthesis Methods

The synthesis of N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide involves a multi-step process that starts with the reaction of isonicotinic acid with thionyl chloride to produce isonicotinoyl chloride. The resulting compound is then reacted with 4-methoxyaniline to produce N-(4-methoxybenzoyl)isonicotinamide. Finally, this compound is reacted with ethylenediamine to produce N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide, or N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide.

Scientific Research Applications

N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has been extensively studied in preclinical models of cancer, particularly in lymphoma and leukemia. It has been shown to selectively inhibit the activity of MALT1, which is a key player in the activation of NF-κB signaling pathways. NF-κB signaling is involved in the regulation of a wide range of cellular processes, including cell proliferation, survival, and differentiation, and is frequently dysregulated in cancer cells. By targeting MALT1, N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

N-[2-[(4-methoxybenzoyl)amino]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-22-14-4-2-12(3-5-14)15(20)18-10-11-19-16(21)13-6-8-17-9-7-13/h2-9H,10-11H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXHMXCBMNMZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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